molecular formula C14H20O8 B021142 3,4-Dimethoxyphenyl beta-D-glucoside CAS No. 84812-00-0

3,4-Dimethoxyphenyl beta-D-glucoside

Cat. No.: B021142
CAS No.: 84812-00-0
M. Wt: 316.3 g/mol
InChI Key: ZDLZDPFUIWTENT-RKQHYHRCSA-N
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Description

3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has garnered attention in the field of life sciencesThe compound has the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol .

Mechanism of Action

Target of Action

3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has been shown to have a cytotoxic effect on cultured cells . This suggests that its primary targets are likely to be cellular structures or processes that are essential for cell survival.

Mode of Action

The compound is known to inhibit the expression of mucin genes and increase the levels of protocatechuic acid . This could potentially disrupt normal cellular functions, leading to cell death. It’s also suggested that the compound induces apoptosis and cell death , which further supports its cytotoxic activity.

Biochemical Pathways

The compound is metabolized through glucuronic acid metabolism . This process could potentially lead to the production of metabolites that have additional effects on the cell.

Result of Action

The primary result of the action of this compound is the induction of cell death . This is likely due to its cytotoxic effects and its ability to disrupt normal cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenyl beta-D-glucoside can be synthesized through various chemical routes. One common method involves the glycosylation of 3,4-dimethoxyphenol with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the herbs of Phyllanthus emblica. The extraction process includes maceration, filtration, and purification steps to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyphenyl beta-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dimethoxyphenyl beta-D-glucoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxyphenyl beta-D-glucoside is unique due to its specific combination of methoxy groups and glucoside moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLZDPFUIWTENT-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 2
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 3
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 4
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 5
3,4-Dimethoxyphenyl beta-D-glucoside
Reactant of Route 6
3,4-Dimethoxyphenyl beta-D-glucoside

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